2-(3-chlorophenyl)-N-(2,6-dimethoxypyridin-3-yl)acetamide
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Overview
Description
2-(3-chlorophenyl)-N-(2,6-dimethoxypyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group and a dimethoxypyridinyl group attached to an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-(2,6-dimethoxypyridin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2,6-dimethoxypyridine.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with 2,6-dimethoxypyridine in the presence of a suitable base to form an intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-(2,6-dimethoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Halogen-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-(3-chlorophenyl)-N-(2,6-dimethoxypyridin-3-yl)acetamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-N-(2,6-dimethoxypyridin-3-yl)acetamide: Unique due to its specific substitution pattern.
Other Acetamides: Compounds like N-(2,6-dimethoxypyridin-3-yl)acetamide or 2-(3-chlorophenyl)acetamide.
Uniqueness
Structural Features: The combination of chlorophenyl and dimethoxypyridinyl groups.
Chemical Properties: Unique reactivity due to the presence of both electron-donating and electron-withdrawing groups.
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-(2,6-dimethoxypyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-14-7-6-12(15(18-14)21-2)17-13(19)9-10-4-3-5-11(16)8-10/h3-8H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMCEBNGURWETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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